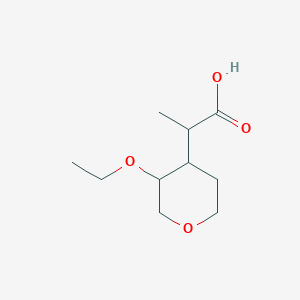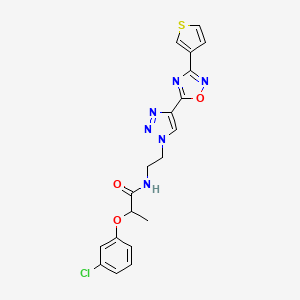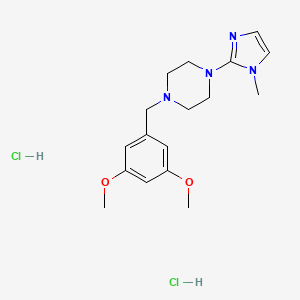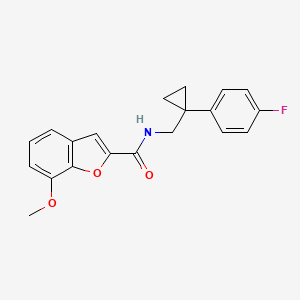![molecular formula C14H20ClN B2405492 Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride CAS No. 2470436-33-8](/img/structure/B2405492.png)
Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride is a chemical compound with the CAS Number: 2470436-33-8 . It has a molecular weight of 237.77 . This compound is stored at room temperature and appears as a powder .
Synthesis Analysis
The Stollé type reaction of 3,4-dihydro-1H-spiro [quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gave 6-methyl-5,6-dihydrospiro [pyrrolo [3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These were used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with activated methylene group .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N.ClH/c1-4-8-14 (9-5-1)10-12-6-2-3-7-13 (12)15-11-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H . This indicates the presence of a quinoline and cyclohexane ring structure in the molecule.Chemical Reactions Analysis
The Stollé type reaction of 3,4-dihydro-1H-spiro [quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride is a key step in the synthesis of this compound . This reaction gives 6-methyl-5,6-dihydrospiro [pyrrolo [3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 237.77 .Applications De Recherche Scientifique
Anticancer Activity
Spiro-quinoline compounds have been synthesized by reacting barbituric acid or thiobarbituric acid with derivatives of benzisoxazole-5-carbaldehyde or 2-substituted benzaldehyde. These compounds were evaluated for their in vitro cytotoxicity against mammalian cancer cell lines MCF-7 and KB. Notably, compound 11b demonstrated the highest cytotoxic activity, with IC50 values of 90.2 µM for MCF-7 and 49.8 µM for KB cell lines. Flow cytometric analysis confirmed that these molecules induce cytotoxicity via apoptosis .
Antiviral and Antibacterial Properties
Tetrahydroquinoline derivatives, including spiro-tetrahydroquinolines, have shown promise as antiviral and antibacterial agents. Their structural motifs contribute to their bioactivity. Researchers have explored these compounds for their potential in combating viral and bacterial infections .
Antimalarial Applications
The tetrahydroquinoline scaffold has been associated with antimalarial activity. While further studies are needed, the spiro-tetrahydroquinoline moiety could be a valuable component in the development of antimalarial drugs .
Coordination Ligands and Dyes
Spiro-tetrahydroquinolines find applications beyond pharmacology. They are used in the preparation of coordination ligands and dyes . These compounds contribute to the field of coordination chemistry and have practical uses in materials science .
Pharmacological Relevance
Certain tetrahydroquinoline derivatives serve as chemotherapeutic targets and pharmacodynamic agents . Their unique structure makes them valuable in drug discovery and development .
Medicinal Chemistry
The spiro fusion of tetrahydroquinoline at the C3-position has been documented to possess significant biological activities. Researchers continue to explore these compounds for their potential in medicinal chemistry .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Orientations Futures
Spiroheterocycles, which include compounds like Spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride, are widely represented not only among natural products, but also as medicinal compounds . They have a rigid spatial structure that enhances potential binding with biochemical targets (enzymes, receptors, ion channels) . Therefore, the future directions for this compound could involve further exploration of its potential medicinal properties and applications.
Propriétés
IUPAC Name |
spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-4-8-14(9-5-1)10-12-6-2-3-7-13(12)15-11-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRTWCBTQQBGGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3NC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2405410.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)
![Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2405419.png)

![N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2405421.png)

![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2405427.png)
